2-Isopentyl-2H-spiro[benzo[d]isothiazole-3,3'-pyrrolidine] 1,1-dioxide
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Overview
Description
2-Isopentyl-2H-spiro[benzo[d]isothiazole-3,3’-pyrrolidine] 1,1-dioxide is a complex organic compound with a unique spiro structure This compound is characterized by its spiro linkage between a benzo[d]isothiazole and a pyrrolidine ring, with an isopentyl group attached to the nitrogen atom of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopentyl-2H-spiro[benzo[d]isothiazole-3,3’-pyrrolidine] 1,1-dioxide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]isothiazole core, followed by the introduction of the pyrrolidine ring through a spirocyclization reaction. The isopentyl group is then introduced via alkylation reactions. The final step involves the oxidation of the sulfur atom to form the 1,1-dioxide group. Reaction conditions often include the use of strong bases, oxidizing agents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Isopentyl-2H-spiro[benzo[d]isothiazole-3,3’-pyrrolidine] 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the isothiazole ring can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzo[d]isothiazole and pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfone and thiol derivatives, as well as substituted benzo[d]isothiazole and pyrrolidine compounds. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
2-Isopentyl-2H-spiro[benzo[d]isothiazole-3,3’-pyrrolidine] 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific chemical and physical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Isopentyl-2H-spiro[benzo[d]isothiazole-3,3’-pyrrolidine] 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. It can also interact with receptors on cell surfaces, triggering signaling pathways that lead to various cellular responses. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: A compound with a similar sulfur dioxide group but different ring structure.
2H-1,2,4-Benzothiadiazine: Another related compound with a different arrangement of nitrogen and sulfur atoms in the ring.
Quinazolino-1,2,4-benzothiadiazines: Compounds with fused ring systems that include the benzothiadiazine moiety.
Uniqueness
2-Isopentyl-2H-spiro[benzo[d]isothiazole-3,3’-pyrrolidine] 1,1-dioxide is unique due to its spiro linkage and the presence of the isopentyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(3-methylbutyl)spiro[1,2-benzothiazole-3,3'-pyrrolidine] 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-12(2)7-10-17-15(8-9-16-11-15)13-5-3-4-6-14(13)20(17,18)19/h3-6,12,16H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTPKAAZLWEQOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2(CCNC2)C3=CC=CC=C3S1(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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